2-Chloromethyl-1,4-naphthoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNDBUOCWAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195642 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43027-41-4 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Chloromethyl 1,4 Naphthoquinone
Strategies for the Synthesis of 2-Chloromethyl-1,4-naphthoquinone and its Direct Analogs
The synthetic approaches to halogenated 1,4-naphthoquinones are foundational for developing more complex derivatives. These methods often involve direct halogenation or the conversion of other functional groups.
While 2-chloromethyl-4(3H)-quinazolinones are recognized as valuable intermediates in various syntheses, specific and detailed conventional synthetic routes for this compound itself are not extensively documented in the available research literature. mdpi.com The synthesis of the related compound, 2-chloro-1,4-naphthoquinone (B24044), can be achieved by treating Lawsone (2-hydroxy-1,4-naphthoquinone) with thionyl chloride at elevated temperatures, resulting in an 85% yield. chemicalbook.com This suggests a potential, though not explicitly documented, pathway where a corresponding 2-hydroxymethyl-1,4-naphthoquinone precursor could be similarly chlorinated.
Similar to its mono-substituted counterpart, specific methods for the preparation of 2,3-bis-chloromethyl-1,4-naphthoquinone are not readily found in the surveyed literature. However, the synthesis of related and structurally important di-halogenated derivatives, particularly 2,3-dichloro-1,4-naphthoquinone, is well-established. This compound is a critical precursor for a vast array of derivatives due to the reactivity of its chlorine atoms in nucleophilic substitution reactions. nih.govgoogle.com
The synthesis of 2,3-dichloro-1,4-naphthoquinone is often a challenge as laboratory methods can result in a mixture of mono- and di-chlorinated products. google.com Industrially feasible processes have been developed to produce this key intermediate, which is then used to create compounds like Atovaquone. google.com
Furthermore, other related disubstituted derivatives have been synthesized. For instance, bioreducible 2,3-disubstituted-1,4-naphthoquinones, where the substituents are varied leaving groups like methyl sulfonate or methyl carbamate, have been prepared to explore their potential as alkylating agents. nih.gov
Advanced Derivatization Approaches for this compound Scaffolds
The 1,4-naphthoquinone (B94277) core is highly amenable to derivatization, primarily through reactions that leverage its electrophilic character. These modifications are crucial for tuning the molecule's biological and chemical properties.
Nucleophilic substitution is a cornerstone strategy for functionalizing the 1,4-naphthoquinone ring, especially when starting with halogenated precursors like 2,3-dichloro-1,4-naphthoquinone. This approach allows for the introduction of a wide range of nucleophiles, including those containing nitrogen, oxygen, and sulfur, at the C2 and C3 positions. nih.gov The planar structure and electrophilic nature of quinones facilitate these transformations, which can modulate their redox properties and biological activity. nih.govnih.gov
The introduction of nitrogen-containing functional groups onto the 1,4-naphthoquinone scaffold is a widely used strategy to generate novel compounds. One of the most common methods is the nucleophilic substitution of a halogen atom on the quinone ring with an amine.
For example, 2,3-dichloro-1,4-naphthoquinone readily reacts with various amines. The reaction with N,N-dimethylethylenediamine in benzene (B151609) yields 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone with high efficiency (93% yield). nih.gov Similarly, reactions with other amines, piperazines, and morpholines can be used to create new amino-naphthoquinone derivatives. nih.gov
Another significant amination route is the Mannich reaction, which is particularly effective with 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone). This multicomponent reaction involves an aldehyde and a primary or secondary amine to form 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives, also known as Lawsone Mannich bases. nih.govnih.gov These reactions are valuable for creating C-C bonds with nitrogen-containing moieties. nih.gov A variety of these derivatives have been successfully synthesized and evaluated for biological activities. nih.gov
Table 1: Examples of Amination and Arylamination Reactions on 1,4-Naphthoquinone Scaffolds
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | N,N-Dimethylethylenediamine, Benzene | 3-Chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone | 93% | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | n-Butylamine, Formaldehyde | 3-((Butylamino)methyl)-2-hydroxy-1,4-naphthoquinone | - | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Various amines and aldehydes | 3-Substituted-2-hydroxy-1,4-naphthoquinone derivatives | - | nih.gov |
| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Amines, Piperazines, or Morpholines | Regioisomeric amino-naphthoquinone derivatives | - | nih.gov |
The incorporation of sulfur-containing groups into the 1,4-naphthoquinone structure is another key derivatization strategy, leading to thioether and other sulfur-linked analogues. These reactions often proceed via nucleophilic attack of a thiol on the electrophilic quinone ring.
A notable method involves the oxidative C–S bond formation with aryl and alkyl thiols. In a one-pot synthesis catalyzed by a commercial laccase, 1,4-naphthoquinone can react with thiols to afford 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net This biocatalytic approach operates under mild conditions and is considered a green chemistry method. researchgate.net
Another important pathway is the thia-Michael 1,4-addition. For example, N-acetyl-L-cysteine can be added to various 1,4-naphthoquinone derivatives. nih.gov However, the success of this reaction is highly dependent on the substitution pattern of the starting quinone. While derivatives like menadione (B1676200) and juglone (B1673114) react, Lawsone (2-hydroxy-1,4-naphthoquinone) does not, likely due to its tautomeric keto form which reduces its reactivity. nih.gov
Table 2: Examples of Thiolation and Thioetherification Reactions on 1,4-Naphthoquinone Scaffolds
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone | Aryl and Alkyl Thiols, Laccase | 1,4-Naphthoquinone-2,3-bis-sulfides | Oxidative C-S bond formation | researchgate.net |
| Menadione, Juglone, Plumbagin (B1678898) | N-acetyl-L-cysteine | Thioether adducts | Thia-Michael 1,4-addition | nih.gov |
| Lawsone | N-acetyl-L-cysteine | No reaction | Thia-Michael 1,4-addition | nih.gov |
Nucleophilic Substitution Reactions in 1,4-Naphthoquinone Chemistry
Alkoxylation and Aryloxylation Reactions
The chlorine atom in this compound is a reactive site amenable to nucleophilic substitution, allowing for the introduction of alkoxy and aryloxy moieties. These reactions are fundamental in diversifying the core structure and modulating its physicochemical properties.
Alkoxylation reactions of 2,3-dichloro-1,4-naphthoquinone have been studied to create chemotherapeutic agents. unt.edu The synthesis of 2-alkoxy-1,4-naphthoquinone derivatives has been pursued to develop novel antiplatelet, anti-inflammatory, and antiallergic agents. nih.govresearchgate.net Some of these compounds, particularly 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone, have shown potent inhibitory effects on neutrophil superoxide (B77818) anion formation. nih.gov The inhibitory effect on platelet aggregation tends to increase with the length of the 2-alkoxy chain. researchgate.net
Similarly, aryloxylation can be achieved. A one-pot nucleophilic substitution reaction between 2-bromo-1,4-naphthoquinone and various phenolates, facilitated by bases like cesium carbonate, has been developed to synthesize a library of 2-aryloxy-1,4-naphthoquinone derivatives. nih.govresearchgate.net This method offers a straightforward route to a diverse set of compounds with potential biological activities. nih.govresearchgate.net
Cycloaddition and Condensation Reactions for Scaffold Diversification
Cycloaddition and condensation reactions provide powerful tools for constructing complex molecular architectures from the this compound scaffold. These reactions enable the formation of new ring systems and the introduction of diverse functional groups.
Cycloaddition Reactions:
1,4-naphthoquinone and its derivatives are effective dienophiles in Diels-Alder reactions, leading to the formation of polycyclic systems. mdpi.com The regiochemistry of these [4+2] cycloaddition reactions can be influenced by substituents on the naphthoquinone ring. researchgate.net For instance, the hetero-Diels-Alder reaction of 1,4-naphthoquinones with 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones yields thiopyrano[2,3-d]thiazoles. mdpi.com Photochemical [2+2] cycloadditions of 1,4-naphthoquinone with alkenes and alkynes have been investigated to produce cyclobutane (B1203170) and spiro-oxetane adducts. mdpi.comjcu.edu.au These reactions can be sensitized with acetone (B3395972) and have shown improved efficiency under continuous-flow conditions compared to batch processes. mdpi.comjcu.edu.au
Condensation Reactions:
Condensation reactions offer another avenue for scaffold diversification. For example, the Knoevenagel condensation of 4-thioxo-2-thiazolidinone with appropriate aldehydes or ketones is a key step in the synthesis of heterodienes used in subsequent cycloaddition reactions with 1,4-naphthoquinones. mdpi.com
Conjugation Chemistry for Hybrid Molecule Design
The conjugation of this compound with other molecular entities is a strategic approach to create hybrid molecules with potentially enhanced or novel properties. This section focuses on the conjugation with alkylating moieties and metal-organic frameworks.
Alkylating Moiety Conjugation
The inherent reactivity of the chloromethyl group makes it an ideal handle for introducing various alkylating moieties. This strategy has been employed to synthesize hybrid molecules with combined pharmacophores. For instance, a synthetic approach has been developed to create novel 1,4-naphthoquinone derivatives containing a 2-chloroethylthio moiety. mdpi.com This involves either a substitution reaction of halogenoquinones or a thiomethylation reaction of 2-hydroxy-1,4-naphthoquinones with 2-mercaptoethanol, followed by chlorination. mdpi.com
The introduction of an alkyl substituent at the 3-position of 2-hydroxy-1,4-naphthoquinones can also be achieved through radical alkylation reactions or a three-component reductive alkylation. nih.gov Vitamin K, for example, consists of a 2-methyl-1,4-naphthoquinone ring with varying side-chain lengths at the 3-position. nih.gov
Metal-Organic Framework Conjugation (e.g., Gold(I) N-heterocyclic carbene complexes)
The integration of this compound into metal-organic frameworks (MOFs), particularly with gold(I) N-heterocyclic carbene (NHC) complexes, represents an innovative area of research. Gold(I) NHC complexes have garnered significant interest for their potential applications. google.comnih.gov The synthesis of functionalized gold carbene naphthoquinone complexes has been explored. google.com These complexes often feature a robust gold-carbon single bond, which imparts high stability. nih.gov The synthesis of such complexes can involve the deprotonation of a suitable precursor to generate the NHC, which then coordinates to a gold(I) center. mdpi.comrsc.org
Ring Annulation and Heterocyclic Fused Naphthoquinone Synthesis (e.g., Iminothiazoles, Isoxazoles)
Ring annulation reactions provide a direct method to construct heterocyclic rings fused to the naphthoquinone core, leading to novel chemical entities with diverse properties. This section highlights the synthesis of iminothiazole and isoxazole (B147169) fused naphthoquinones.
Iminothiazoles:
The synthesis of naphtho[2,3-d]thiazole-4,9-diones can be achieved from 2-amino-3-chloronaphthalene-1,4-dione. nih.gov The reaction with carbon disulfide followed by treatment with dimethyl sulfate (B86663) yields a 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione intermediate. This intermediate can be further reacted with various amines to produce a range of tricyclic naphtho[2,3-d]thiazole-4,9-dione (B78148) compounds. nih.gov
Isoxazoles:
Naphtho[2,3-d]isoxazole-4,9-diones can be synthesized from 2,3-dichloro-1,4-naphthoquinone and nitromethyl derivatives in the presence of a base. nih.gov Isoxazoles are generally formed by the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com Additionally, derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine have been synthesized to improve their physicochemical properties. nih.gov
Elucidation of Biological Mechanisms of Action of 2 Chloromethyl 1,4 Naphthoquinone and Its Derivatives
Oxidative Stress Induction and Reactive Oxygen Species Generation
A principal mechanism underlying the bioactivity of 2-chloromethyl-1,4-naphthoquinone and its derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com This process disrupts the normal redox balance within cells, leading to a cascade of events that can ultimately result in cell death.
Quinone-Hydroquinone Redox Cycling and Superoxide (B77818) Anion Production
The 1,4-naphthoquinone (B94277) core is central to the pro-oxidant activity of these compounds. nih.gov This chemical structure can undergo a process known as redox cycling. In this cyclic process, the quinone is reduced to a semiquinone radical or a hydroquinone (B1673460) at the expense of cellular reducing equivalents like NADH or NADPH. nih.govnih.gov This reaction is often catalyzed by various cellular enzymes. The resulting semiquinone can then react with molecular oxygen to regenerate the parent quinone, while concurrently producing a superoxide anion radical (O₂⁻). nih.govnih.gov This cycle can repeat, leading to a continuous generation of superoxide anions and other ROS, such as hydrogen peroxide (H₂O₂), which is formed from the dismutation of superoxide. nih.govnih.gov This sustained production of ROS overwhelms the cell's antioxidant defense systems, leading to oxidative stress. nih.gov
Some 1,4-naphthoquinone derivatives, however, have been shown to induce cell death without the generation of ROS, suggesting that the specific chemical structure of the derivative plays a crucial role in its primary mechanism of action. nih.gov
Mitochondrial Dysfunction and Modulation of Mitochondrial Membrane Potential
Mitochondria are primary targets for the damaging effects of ROS and are also a major source of their intracellular production. The accumulation of positively charged and lipophilic chemicals within the mitochondrial matrix can disrupt the electron transport chain (ETC), leading to increased ROS generation and decreased ATP production. nih.gov
Derivatives of 2-methyl-1,4-naphthoquinone have been shown to be potent inhibitors of mitochondrial enzyme systems, particularly NADH-oxidase and succinoxidase, with Complex I of the ETC being a primary site of inhibition. nih.gov This inhibition disrupts the normal flow of electrons, contributing to the generation of ROS and a state of "cyanide-insensitive respiration" or respiratory bursts. nih.gov Furthermore, these compounds can induce significant mitochondrial swelling, a hallmark of mitochondrial permeability transition and dysfunction. nih.gov
The disruption of mitochondrial function is often accompanied by a decrease in the mitochondrial membrane potential (MMP). nih.gov The loss of MMP is a critical event in the induction of apoptosis, as it can lead to the release of pro-apoptotic factors from the mitochondria into the cytosol. Studies have shown that a deficiency in certain mitochondrial proteins can lead to an accumulation of ROS and a reduced MMP. nih.gov
DNA-Targeting Mechanisms and Genomic Integrity Modulation
In addition to inducing oxidative stress, this compound and its derivatives can directly target DNA, leading to a loss of genomic integrity. This can occur through several mechanisms, including the formation of covalent bonds with DNA bases and interference with enzymes crucial for maintaining DNA topology.
DNA Alkylation and Adduct Formation
The 2-chloromethyl group present in the parent compound and the 2-chloroethylthio moiety in some of its derivatives are alkylating agents. nih.gov These groups can react with nucleophilic sites in DNA, particularly the guanine (B1146940) bases, to form DNA adducts. nih.gov The formation of these adducts can distort the DNA helix, block DNA replication and transcription, and lead to mutations or cell death. For instance, the formation of specific DNA adducts by chloroethylnitrosoureas has been correlated with their cytotoxic effects. nih.gov
DNA Intercalation and Topoisomerase Inhibition (Type I and II)
The planar structure of the naphthoquinone ring allows some of its derivatives to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can interfere with DNA replication and transcription and can also inhibit the function of topoisomerases.
Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. Several naphthoquinone derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov Some naphthoquinones act as "poisons," stabilizing the transient covalent complex between the topoisomerase and DNA, which leads to the accumulation of DNA strand breaks. nih.gov For example, 1,2-naphthoquinone (B1664529) has been shown to be a more effective poison against topoisomerase IIα than topoisomerase IIβ. nih.gov Interestingly, some novel naphthoquinone adducts inhibit topoisomerases without intercalating into the DNA, suggesting a different mechanism of action that may involve direct interaction with the enzyme. nih.gov
Modulation of Key Cellular Signaling Pathways
The cellular stress induced by this compound and its derivatives triggers a variety of cellular signaling pathways as the cell attempts to respond to the damage. These pathways can ultimately determine the fate of the cell, leading to either survival or programmed cell death.
Naphthoquinones are known to modulate several key signaling pathways. For example, they can activate the Nrf2-dependent gene expression pathway, which is involved in the cellular antioxidant response. nih.govnih.gov They can also modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which can in turn affect downstream signaling cascades like the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net The activation of these pathways can have diverse effects on cellular processes, including cell proliferation, survival, and communication. researchgate.net
Impact on Androgen Receptor Signaling and Variants (e.g., AR-V7)
Derivatives of this compound have demonstrated significant activity in prostate cancer cells, particularly those resistant to standard therapies. A key mechanism is the modulation of the androgen receptor (AR) signaling pathway. nih.govnih.govresearchgate.net In castration-resistant prostate cancer (CRPC), the emergence of AR splice variants, such as Androgen Receptor variant 7 (AR-V7), is a major driver of resistance. AR-V7 lacks the ligand-binding domain targeted by many anti-androgen drugs, rendering them ineffective. researchgate.netoncozine.com
Synthetic hybrid molecules incorporating the 1,4-naphthoquinone core have been shown to induce a dose-dependent down-regulation of AR-V7 expression in prostate cancer cells. nih.gov This inhibition of AR signaling contributes to their anticancer effects. By reducing AR-V7 levels, these compounds can re-sensitize resistant cancer cells to anti-androgen therapies like enzalutamide (B1683756). nih.govnih.gov This suggests a potential therapeutic strategy for overcoming resistance in advanced prostate cancer. The dual action of inhibiting both the full-length androgen receptor (AR-fl) and the resistant AR-V7 variant is a promising area of research. researchgate.net
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, JNK1/2, ERK1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cellular processes like growth, stress response, and apoptosis. The interaction of 1,4-naphthoquinone derivatives with these pathways is complex and can be context-dependent.
Studies have reported that while these compounds exhibit anticancer activity, they can also induce the activation of pro-survival kinases. nih.govnih.govresearchgate.net Specifically, treatment of prostate cancer cells with certain (2-chloroethylthio)-1,4-naphthoquinone derivatives led to the activation of p38, JNK1/2 (c-Jun N-terminal kinases), and ERK1/2 (extracellular signal-regulated kinases). nih.govnih.govresearchgate.net This activation is considered a potential pro-survival response by the cancer cells to the stress induced by the compound. nih.govmdpi.com Consequently, this treatment-induced activation might lead to a mild antagonistic effect when combined with certain chemotherapies, highlighting the intricate balance of signaling responses elicited by these compounds. nih.govnih.govresearchgate.net The inhibition of the MEK/ERK pathway, a direct upstream regulator of ERK1/2, was found to increase the cytotoxic effect of the naphthoquinone derivatives, confirming that the activation of this pathway serves as a resistance mechanism for the cancer cells. mdpi.com
Modulation of PI3K/AKT Pathway Components
The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. researchgate.netnih.govnih.gov The activity of 1,4-naphthoquinone derivatives is closely intertwined with this pathway.
In prostate cancer cells, the inhibition of the androgen receptor (AR) pathway by naphthoquinone derivatives can lead to a compensatory activation of the AKT pathway. mdpi.com This activation acts as a survival mechanism for the cancer cells. mdpi.com This finding is supported by the observation of a very strong synergistic cytotoxic effect when these naphthoquinone compounds are used in combination with an AKT inhibitor. nih.govnih.govmdpi.com This suggests that dual targeting of both the AR pathway and the PI3K/AKT pathway could be a highly effective therapeutic strategy to prevent cancer cell escape and survival. mdpi.com
Influence on Antioxidant Response Pathways (e.g., Nrf2, Sirt1)
The cellular defense against oxidative stress is largely orchestrated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. mdpi.comnih.gov 1,4-Naphthoquinone (NQ), a related parent compound, has been shown to act as a pro-oxidant that can perturb the cellular redox status. nih.gov This perturbation leads to the activation of the Nrf2 pathway. nih.gov
The activation of Nrf2 by NQ leads to the increased expression of downstream target genes, including antioxidant enzymes like NQO1. mdpi.comnih.gov This Nrf2-mediated response has been shown to protect intestinal epithelial cells against radiation-induced cell death. nih.gov Studies where Nrf2 was knocked down confirmed that the protective effect of NQ was dependent on this pathway. nih.gov This highlights a mechanism where a pro-oxidant compound can ultimately bolster cellular antioxidant defenses. nih.gov
There is currently no specific information available in the provided search results regarding the direct interaction between this compound or its derivatives and Sirtuin 1 (Sirt1).
Interaction with Specific Enzymes and Receptors
The 1,4-naphthoquinone scaffold is a versatile pharmacophore that can interact with a wide array of enzymes and receptors, contributing to its biological effects.
NQO1 (NAD(P)H:quinone oxidoreductase 1) / DT-diaphorase: This enzyme catalyzes a two-electron reduction of quinones to hydroquinones. nih.govnih.govdntb.gov.ua This process can be a detoxification pathway, preventing the quinone from redox cycling and producing reactive oxygen species. nih.gov However, depending on the specific naphthoquinone derivative, the action of DT-diaphorase can also lead to bioactivation and enhanced toxicity. For instance, while inducing DT-diaphorase protected rats from the toxicity of 2-methyl-1,4-naphthoquinone and 2,3-dimethyl-1,4-naphthoquinone, it increased the toxicity of 2-hydroxy-1,4-naphthoquinone (B1674593). nih.gov This demonstrates that the effect of NQO1 is highly dependent on the substituent groups on the naphthoquinone ring. nih.govnih.gov
Hsp90 (Heat shock protein 90): The 1,4-naphthoquinone scaffold has been identified as a new class of inhibitors for Hsp90, a molecular chaperone crucial for the stability and function of many oncogenic proteins. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, which can halt cancer cell proliferation and survival. nih.gov Rationally designed analogues based on this scaffold have shown potent Hsp90 inhibitory activity. nih.govnih.gov
COX-2 (Cyclooxygenase-2): Certain 1,4-naphthoquinone derivatives have been found to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govmdpi.comnih.gov For example, compounds isolated from the plant Impatiens balsamina showed significant and selective COX-2 inhibition, providing a basis for the plant's traditional use in treating inflammatory conditions. nih.gov
Trypanothione Reductase (TryR): This enzyme is unique to trypanosomatid parasites and is essential for their survival against oxidative stress, making it an attractive drug target. nih.govnih.gov Libraries of synthetic 1,4-naphthoquinones have been screened, leading to the identification of potent and specific inhibitors of Trypanothione Reductase from Trypanosoma cruzi. nih.gov
No specific research findings were available regarding the interaction of this compound or its derivatives with Pyruvate Kinase M2 (PKM2) or the P2X7 Receptor within the scope of the provided search results.
Effects on Transcription Factors and Gene Expression Regulators (e.g., STAT3, NF-κB, p53)
The cellular impact of 1,4-naphthoquinone derivatives extends to the regulation of key transcription factors that control inflammation, cell survival, and tumor suppression.
p53: The anticancer activity of 1,4-naphthoquinones may occur through p53-independent mechanisms. Research has pointed to the induction of cancer cell death that does not rely on the p53 tumor suppressor protein, which is often mutated or inactivated in human cancers. nih.gov
NF-κB: While a direct link is not explicitly detailed for this compound, the activation of the Nrf2 pathway, a known effect of some naphthoquinones, can attenuate inflammation by inhibiting the transcriptional activity of NF-κB. mdpi.com
STAT3: There is currently no specific information available in the provided search results regarding the direct interaction between this compound or its derivatives and the STAT3 transcription factor.
Induction of Programmed Cell Death Pathways
A primary mechanism underlying the anticancer potential of this compound derivatives is their ability to induce programmed cell death in cancer cells. nih.govontosight.ai These compounds trigger cytotoxic effects that culminate in apoptosis, a controlled form of cell suicide.
The induction of apoptosis appears to be a consequence of multiple upstream events, including the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govnih.govresearchgate.net Hybrid molecules containing the 1,4-naphthoquinone core are capable of targeting mitochondria, the cell's powerhouses, which leads to increased ROS production and oxidative stress. nih.govresearchgate.net This cellular stress and direct damage to DNA ultimately activate the apoptotic cascade, which is presumed to be executed in a caspase-dependent manner. nih.govnih.govresearchgate.net Notably, the pro-apoptotic effects of these compounds are often more pronounced in cancer cells compared to non-cancerous cells. nih.gov In addition to apoptosis, other forms of programmed cell death, such as autophagy, have been identified as a mechanism for certain 2-amino-1,4-naphthoquinone derivatives. nih.gov
Table of Interacting Pathways and Molecules
| Pathway/Target Class | Specific Target/Pathway | Observed Effect of Naphthoquinone Derivatives | Reference |
| Signaling Pathways | Androgen Receptor (AR/AR-V7) | Down-regulation of expression, inhibition of signaling | nih.gov, nih.gov, researchgate.net |
| MAPK (p38, JNK, ERK) | Activation (as a potential pro-survival response) | nih.gov, nih.gov, researchgate.net | |
| PI3K/AKT | Compensatory activation upon AR inhibition; synergistic cytotoxicity with AKT inhibitors | nih.gov, nih.gov, mdpi.com | |
| Antioxidant Response | Nrf2 activation via redox perturbation | nih.gov | |
| Enzymes & Receptors | NQO1 / DT-diaphorase | Substrate; can lead to detoxification or bioactivation | nih.gov, nih.gov |
| Hsp90 | Inhibition of chaperone activity | nih.gov, nih.gov | |
| COX-2 | Selective inhibition | nih.gov, mdpi.com | |
| Trypanothione Reductase | Inhibition | nih.gov | |
| Transcription Factors | p53 | Induction of cell death via p53-independent mechanisms | nih.gov |
| Cell Death | Apoptosis | Induction via ROS, DNA damage, and caspase activation | nih.gov, nih.gov, researchgate.net |
| Autophagy | Induction by some derivatives | nih.gov |
Apoptosis Induction via Caspase-Dependent Mechanisms
Naphthoquinone derivatives are well-documented inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. mdpi.com Research into specific derivatives, such as (2-chloroethylthio)-1,4-naphthoquinones, has provided significant insight into the caspase-dependent pathways they activate.
Table 1: Effects of (2-chloroethylthio)-1,4-naphthoquinone Derivatives in Prostate Cancer Cells
| Compound Characteristic | Observed Effect in Prostate Cancer Cells | Proposed Mechanism |
|---|---|---|
| Hybrid Structure | High cytotoxicity in various human PCa cell lines. | Mitochondria targeting. |
| 1,4-Naphthoquinone Core | Induction of cytotoxic Reactive Oxygen Species (ROS). | Induction of DNA damage. |
| 2-Chloroethylthio Moiety | Apoptosis induction. | Presumed caspase-dependent execution. |
Endoplasmic Reticulum Stress-Mediated Cell Death
Beyond direct mitochondrial pathways, certain naphthoquinone derivatives can induce cell death by provoking stress within the endoplasmic reticulum (ER). The ER is a critical organelle for protein synthesis and folding; when its capacity is overwhelmed by factors like hypoxia, nutrient deprivation, or chemical agents, a state of ER stress ensues. researchgate.net This activates a signaling network known as the Unfolded Protein Response (UPR), which initially aims to restore homeostasis but can trigger apoptosis if the stress is severe or prolonged. researchgate.net
The UPR is primarily mediated by three sensors: PERK, IRE1, and ATF6. researchgate.net Studies on naphthoquinone derivatives have shown they can activate these pathways. For instance, the derivative PPE8 was found to induce the phosphorylation of IRE1 in p53 null H1299 cells. nih.gov Activated IRE1 then recruits and activates apoptosis signal-regulating kinase 1 (ASK1), which in turn activates JNK, a key protein implicated in cell death triggered by ER stress. nih.gov Other investigations into related compounds have corroborated the role of ER stress, noting an increase in the activity of caspase-12 and the expression of the pro-apoptotic transcription factor CHOP, both of which are hallmarks of the terminal UPR.
Table 2: Key Mediators in ER Stress-Induced Apoptosis by Naphthoquinone Derivatives
| Protein | Role in ER Stress Pathway | Observed Effect by Naphthoquinone Derivatives |
|---|---|---|
| IRE1 | ER stress sensor; activates downstream signaling. | Phosphorylation and activation. nih.gov |
| ASK1 | Downstream kinase recruited by activated IRE1. | Recruitment to IRE1. nih.gov |
| JNK | Kinase activated by the IRE1-ASK1 complex. | Activation, leading to apoptosis. nih.gov |
| Caspase-12 | Caspase specifically associated with ER stress. | Increased activity. |
| CHOP | Pro-apoptotic transcription factor. | Increased expression. |
Impact on Cancer Cell Metabolism and Energetics (e.g., Aerobic Glycolysis Reprogramming)
A defining feature of many cancer cells is the reprogramming of their metabolism to favor aerobic glycolysis, a phenomenon known as the Warburg effect. mdpi.com This metabolic shift, characterized by high glucose uptake and lactate (B86563) production even in the presence of oxygen, presents a therapeutic target that naphthoquinone derivatives have been engineered to exploit. mdpi.commdpi.com
Researchers have designed and synthesized novel 1,4-naphthoquinone-glucose conjugates to specifically target this metabolic vulnerability. mdpi.comnih.govnih.gov By attaching a glucose molecule to the cytotoxic naphthoquinone core, these compounds are preferentially taken up by cancer cells that overexpress glucose transporters (GLUTs). mdpi.comnih.gov This targeted delivery enhances the selectivity and cytotoxicity of the compounds against cancer cells. mdpi.com One study on 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) demonstrated that it significantly decreased both glucose uptake and lactate production in triple-negative breast cancer cells, suggesting direct interference with the glycolytic pathway. waocp.org
The mechanism following cellular uptake often involves the disruption of mitochondrial function. mdpi.comnih.govnih.gov The natural compound Quambalarine B, which has a naphthoquinone structure, was found to inhibit mitochondrial respiratory complexes I and II. nih.gov This inhibition disrupts the cell's energetic balance, triggers metabolic reprogramming, and ultimately leads to cell death. nih.gov The targeting of mitochondria by glucose-conjugated 1,4-naphthoquinones has been shown to cause mitochondrial membrane depolarization, an increase in cytotoxic ROS, and the release of pro-apoptotic proteins like cytochrome C, linking metabolic disruption directly to the induction of cell death. mdpi.comnih.gov
Table 3: Metabolic Effects of 1,4-Naphthoquinone Derivatives on Cancer Cells
| Derivative Type | Target/Strategy | Key Metabolic/Energetic Impact |
|---|---|---|
| Glucose-Conjugated 1,4-Naphthoquinones | Warburg Effect (GLUT Transporters) | Increased selective uptake by cancer cells; inhibition of glucose uptake. mdpi.comnih.gov |
| 2-Methoxy-1,4-Naphthoquinone (MNQ) | Aerobic Glycolysis | Inhibition of glucose uptake and lactate production in breast cancer cells. waocp.org |
| Quambalarine B | Mitochondrial Respiration | Inhibition of mitochondrial respiratory complexes I and II. nih.gov |
| General 1,4-Naphthoquinones | Mitochondria | Depolarization of mitochondrial membrane and increased ROS production. mdpi.comnih.gov |
Studies on Stem Cell Differentiation and Fate Decisions (e.g., Neural Stem Cells)
The influence of 1,4-naphthoquinone derivatives extends beyond cancer therapeutics to the regulation of stem cell fate. Research has demonstrated that these compounds can direct the differentiation of neural stem cells (NSCs), which are crucial for both embryonic development and adult neurogenesis. nih.gov
A study using a synthetic isoxazole (B147169) condensed 1,4-naphthoquinone derivative revealed its capacity to alter the differentiation trajectory of NSCs. nih.gov Exposure to this compound shifts the NSC potential away from a neurogenic lineage (producing neurons) and toward a gliogenic lineage (producing glial support cells). nih.gov This lineage decision is not random but is mechanistically driven by the controlled generation of intracellular ROS. nih.gov The increase in ROS, which occurs without causing significant cell death, leads to the upregulation and subsequent nuclear translocation of the antioxidant-responsive transcription factors Nrf2 and Sirt1. nih.gov The critical role of this redox-sensitive pathway was confirmed when the application of antioxidants prevented the gliogenic shift and reduced the nuclear presence of Nrf2 and Sirt1. nih.gov
Further supporting these findings, a separate investigation showed that 2-methoxy-1,4-naphthoquinone stimulates the proliferation of olfactory ensheathing cells, a specialized type of glial cell, and identified the Nrf2 transcription factor as a potential molecular target.
Table 4: Influence of 1,4-Naphthoquinone Derivatives on Neural Stem Cell Fate
| Derivative | Target Cell | Observed Effect | Proposed Mechanism of Action |
|---|---|---|---|
| Isoxazole condensed 1,4-naphthoquinone | Neural Stem Cells (NSCs) | Shifts differentiation from neurogenic to gliogenic lineage. nih.gov | Generation of ROS leading to upregulation and nuclear translocation of Nrf2 and Sirt1. nih.gov |
| 2-Methoxy-1,4-naphthoquinone | Olfactory Ensheathing Cells (OECs) | Stimulates proliferation and phagocytic activity. | Modulation of the cell cycle and potential targeting of the Nrf2 transcription factor. |
Molecular Target Identification and Validation in 2 Chloromethyl 1,4 Naphthoquinone Research
Direct Molecular Binding Studies
Direct molecular binding studies are fundamental in identifying the specific cellular components with which a compound interacts. For the 1,4-naphthoquinone (B94277) scaffold, these investigations often involve techniques that can measure the direct binding affinity and kinetics between the compound and a potential protein target.
Molecular docking simulations represent a powerful computational approach to predict the binding interactions between a small molecule, such as a 1,4-naphthoquinone derivative, and a protein target. These studies can reveal potential binding sites and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. nih.govthebioscan.comnih.gov For instance, molecular docking studies on various 1,4-naphthoquinone derivatives have been used to predict their binding to enzymes like neuraminidase, topoisomerase-II, and various protein kinases, providing insights into their potential mechanisms of action. nih.govresearchgate.net
X-ray crystallography can provide high-resolution structural information of a compound bound to its target protein. While no specific crystal structures of 2-Chloromethyl-1,4-naphthoquinone bound to a protein target are publicly available, studies on related naphthoquinones have successfully utilized this technique to elucidate binding modes.
Proteomic and Metabolomic Profiling for Target Discovery
Proteomic and metabolomic approaches offer a global view of the cellular changes induced by a compound, providing valuable clues about its molecular targets and affected pathways.
Proteomic analysis involves the large-scale study of proteins. In the context of 1,4-naphthoquinone research, this can be used to identify changes in protein expression or post-translational modifications in cells treated with the compound. For example, a study on 2-methoxy-1,4-naphthoquinone (B1202248), a related compound, in a breast cancer cell line identified the downregulation of proteins involved in metastasis, such as protein S100-A4 and laminin-binding protein. sciforum.net Such findings suggest potential targets and pathways affected by the naphthoquinone scaffold.
Metabolomic profiling analyzes the complete set of small-molecule metabolites within a biological sample. Exposing cells or organisms to a compound like a 1,4-naphthoquinone derivative and analyzing the subsequent changes in the metabolome can reveal which metabolic pathways are perturbed. nih.govnih.gov For instance, studies on other xenobiotics have shown that untargeted and targeted metabolomic analyses can identify significant alterations in metabolic pathways, providing insights into the compound's mechanism of action. nih.gov
The table below summarizes findings from a proteomic study on a related naphthoquinone derivative, illustrating the types of protein alterations that could be investigated for this compound.
| Protein Category | Downregulated Proteins | Upregulated Proteins |
| Cytoskeletal Functions | Proteins involved in cell motility and structure | - |
| mRNA Processing | Components of the spliceosome | - |
| Protein Modifications | Enzymes involved in protein folding and degradation | Heat shock proteins |
| Oxidative Stress Response | - | Enzymes involved in detoxifying reactive oxygen species |
| Metastasis-Related | Protein S100-A4, Laminin-binding protein | - |
| Data based on findings for 2-methoxy-1,4-naphthoquinone and is illustrative for potential studies on this compound. sciforum.net |
Genetic Screening and Functional Genomics Approaches
Genetic screening and functional genomics provide powerful tools to identify genes and pathways that are essential for a compound's activity. These approaches can uncover not only direct targets but also components of the cellular machinery that are required for the compound to exert its effect.
Genetic screening in model organisms like yeast or in human cell lines using techniques such as CRISPR-Cas9 or RNA interference (RNAi) can identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound. This can pinpoint the target protein or pathway. While specific genetic screens for this compound are not documented, the methodology is broadly applicable. researchgate.net
Functional genomics platforms allow for the systematic study of gene function. For example, creating a genetic interaction map by combining a compound treatment with a library of gene knockouts can reveal functional relationships and identify pathways affected by the compound.
High-Throughput Screening Platforms for Novel Target Identification
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological target or pathway. nih.gov Conversely, HTS can also be used to identify the targets of a specific compound.
Reverse chemical genetics is an approach where a compound of interest is screened against a large panel of purified proteins or in cell-based assays with known reporter systems to identify its molecular target(s). rjpbr.com This strategy could be employed for this compound to systematically search for its binding partners.
Phenotypic screening , a form of HTS, involves identifying compounds that produce a desired phenotype in a cellular or organismal model. nih.gov Subsequent target deconvolution studies are then required to identify the molecular target responsible for the observed effect. A high-content screening approach, which analyzes multiple cellular parameters, could be used to characterize the phenotypic effects of this compound and provide clues to its mechanism of action. nih.gov
The following table outlines a hypothetical HTS workflow for identifying targets of this compound.
| Screening Phase | Description | Potential Readouts |
| Primary Screen | Screen a library of purified proteins or cell lysates for binding to immobilized this compound. | Fluorescence, luminescence, or radioactivity signal indicating binding. |
| Secondary Screen | Validate hits from the primary screen using orthogonal assays, such as surface plasmon resonance or isothermal titration calorimetry. | Confirmation of direct binding and determination of binding affinity. |
| Cellular Target Engagement | Confirm that the compound engages the identified target within a cellular context using techniques like cellular thermal shift assay (CETSA). | Change in protein thermal stability upon compound binding. |
| Functional Validation | Assess the functional consequences of target engagement by the compound in cellular assays. | Inhibition of enzyme activity, modulation of a signaling pathway, or a specific cellular phenotype. |
Structure Activity Relationship Sar Studies of 2 Chloromethyl 1,4 Naphthoquinone Derivatives
Influence of Substituent Position and Electronic Effects on Biological Activity Profiles
The biological activity of 1,4-naphthoquinone (B94277) derivatives is significantly modulated by the nature and position of substituents on the quinone ring. mdpi.com The presence of a chlorine atom at the C-2 position has been shown to markedly increase larvicidal activity against Aedes aegypti. nih.gov In contrast, 2-hydroxy and 2-methoxy groups at the same position are less effective, underscoring the importance of the C-2 substituent in determining biological efficacy. nih.gov
The electronic properties of substituents play a crucial role. For instance, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, the cytotoxic activity against various cancer cell lines was found to be dependent on the substituents at the 2-amino position. nih.gov The combination of electron-donating (-OH) and electron-withdrawing (-Cl) groups can lead to reduced biological activity due to charge stabilization and push-pull electronic effects within the molecule. researchgate.net
Furthermore, the position of substituents on the aromatic ring also dictates the activity. Studies on a series of 1,4-naphthoquinones with modifications at the C-2, C-5, and C-8 positions revealed that hydroxylation at C-5 and dihydroxy substitution at C-5 and C-8 on the naphthoquinone ring resulted in the most active compounds against leishmania. mdpi.com Conversely, 2-hydroxynaphthoquinones were found to be less active. mdpi.com
Significance of the Chloromethyl Moiety for Reactivity and Efficacy
The chloromethyl group at the C-2 position of the 1,4-naphthoquinone scaffold is a key determinant of the compound's reactivity and biological efficacy. This moiety is essential for the proteasome inhibitory activity of certain derivatives. nih.gov For example, the compound PI-083 and its active analogs, which all contain a chloro substituent at the 2-position, are suggested to undergo a Michael-type nucleophilic attack by the Thr-1 residue in the β5 subunit of the proteasome, leading to covalent modification and inhibition. nih.gov
Replacement of the chlorine atom with a methyl or hydrogen group results in a significant loss of in vitro chymotrypsin-like (CT-L) inhibitory activity. nih.gov This highlights the critical role of the electrophilic nature of the carbon bearing the chlorine atom, which facilitates the covalent interaction with the biological target. The 2-chloro-1,4-naphthoquinone (B24044) itself is considered a reactive intermediate, which further supports the importance of the chloro group for its chemical reactivity. medchemexpress.com
Comparative Analysis of Mono- and Di-substituted Analogs
The degree of substitution on the 1,4-naphthoquinone core has a profound impact on biological activity. In the development of novel anticancer agents for prostate cancer, it was observed that the introduction of a single 2-chloroethylthio group improved the anticancer properties of 1,4-naphthoquinones. nih.gov However, the introduction of a second 2-chloroethylthio moiety led to a decrease in activity. nih.gov This suggests that while a certain level of reactivity and lipophilicity is beneficial, excessive substitution can be detrimental to the desired biological effect.
Similarly, in the synthesis of anilino- and dianilino-naphthoquinone derivatives, the presence of electron-withdrawing groups was found to be necessary for the formation of the dianilino derivative, which favors the second nucleophilic substitution. mdpi.com This indicates that the electronic environment of the quinone ring, influenced by the first substituent, governs the feasibility and outcome of subsequent substitutions.
A study on polymethoxy substituted 1,4-naphthoquinones revealed that chloro- and methoxy-substituted derivatives were among the most potent cytotoxic agents. researchgate.net The effect of methoxylation on cytotoxicity was dependent on the number and position of the methoxy (B1213986) groups, with some derivatives showing enhanced activity and others reduced activity compared to the parent hydroxynaphthoquinones. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling has proven to be a valuable tool for understanding and predicting the biological activity of 2-chloromethyl-1,4-naphthoquinone derivatives. By correlating physicochemical properties with biological activity, QSAR models can guide the design of new, more potent compounds.
For a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, QSAR investigations yielded models with good predictive performance for cytotoxic activity against several cancer cell lines. nih.gov These models identified key physicochemical descriptors that govern the cytotoxic activities, providing a framework for the virtual screening and design of novel anticancer agents. nih.gov
In another study, QSAR analysis of lapachol (B1674495) and its derivatives against carcinosarcoma Walker 256 revealed that the highest occupied molecular orbital (HOMO) coefficients for the carbon atoms of the side-chain double bond were significant for activity, while the lowest unoccupied molecular orbitals (LUMO) had little importance. researchgate.net Chemometric methods like K-nearest neighbors (KNN) and soft independent modeling of class analogy (SIMCA) have been successfully used to classify compounds as active or inactive based on these electronic parameters. researchgate.net
Pharmacophore Elucidation and Optimization for Desired Biological Outcomes
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a set of 51 natural and synthesized naphthoquinone derivatives tested for cytotoxic activity against the human promyelocytic leukemia HL-60 cell line, a pharmacophore model was successfully developed. nih.gov
The model identified four key features for high activity: hydrogen-bond interactions of the carbonyl groups at C-1 and C-2, a hydrogen-bond interaction of the oxygen atom of a pyran ring, and a hydrophobic interaction of methyl groups on the pyran ring. nih.gov Moderately active 1,4-naphthoquinone derivatives were found to satisfy only three of these features. nih.gov This type of model provides a valuable blueprint for designing new and more potent cytotoxic analogs by ensuring that new structures incorporate these critical pharmacophoric elements.
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 2-Chloromethyl-1,4-naphthoquinone and its derivatives.
Electronic Structure Characterization (e.g., HOMO/LUMO Orbital Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. wikipedia.org
For derivatives of 1,4-naphthoquinone (B94277), the HOMO and LUMO energies are key parameters. scielo.br Generally, quinones with higher HOMO energy levels are more capable of donating electrons. scielo.br In studies of related compounds, such as 2-amino,3-chloro-1,4-naphthoquinone, DFT calculations have been used to determine the HOMO-LUMO energy gap and other related molecular parameters. sphinxsai.com These calculations show that charge transfer occurs within the molecule. sphinxsai.com For a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, the HOMO-LUMO energy gap was found to fluctuate between 5.23 and 5.48 eV in an acetonitrile (B52724) solvent. scielo.br The orbitals near the HOMO-LUMO boundary are characterized by the involvement of orbitals associated with the naphthoquinone and phenyl rings, as well as the lone pairs of the oxygen, nitrogen, and chlorine atoms. scielo.br
Table 1: Calculated Electronic Properties of 2-amino,3-chloro-1,4-naphthoquinone
| Parameter | Value |
| HOMO-LUMO Energy Gap | [Data not available] |
| Ionization Potential (I) | [Data not available] |
| Electron Affinity (A) | [Data not available] |
| Global Hardness (η) | [Data not available] |
| Chemical Potential (μ) | [Data not available] |
| Global Electrophilicity (ω) | [Data not available] |
Data derived from DFT calculations. sphinxsai.com
Vibrational Properties and Molecular Topology Analysis
Vibrational spectroscopy, coupled with DFT calculations, is a valuable tool for characterizing the structural properties of molecules. Theoretical calculations of vibrational frequencies for 2-amino,3-chloro-1,4-naphthoquinone have shown good agreement with experimental infrared (IR) data. sphinxsai.com For this compound, the C-H stretching frequencies were predicted by DFT theory to be in the range of 3361.58 to 3395.40 cm⁻¹, while the observed frequencies were between 3113.51 and 3532.95 cm⁻¹. sphinxsai.com The C-C stretching vibrations were predicted in the range of 1430.17 to 1599.86 cm⁻¹, which corresponds well with the observed frequencies of 1390.42 to 1604.48 cm⁻¹. sphinxsai.com
In a study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, vibrational modes were assigned using Raman and Fourier transform infrared spectroscopy (FTIR), supported by DFT calculations. scielo.brresearchgate.net This combined approach allows for a detailed understanding of the molecular structure and bonding. researchgate.net
Optimization of Molecular Geometries and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-amino,3-chloro-1,4-naphthoquinone, the optimized geometrical parameters have been calculated and found to be in agreement with similar reported structures. sphinxsai.com The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. sphinxsai.com
In the case of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system. scielo.br The experimentally determined lattice parameters were a = 12.12 Å, b = 24.16 Å, and c = 4.76 Å. scielo.br Such experimental data provides a valuable benchmark for validating the accuracy of DFT-optimized geometries.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. scielo.brresearchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. scielo.br For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, TD-DFT calculations were performed to obtain the first 50 lowest energy states in solution, allowing for the simulation and analysis of their UV-Vis spectra. scielo.brresearchgate.net
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of 1,4-naphthoquinone, might interact with a biological target, typically a protein.
Studies on various 1,4-naphthoquinone derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies have been conducted to investigate the interaction of 1,4-naphthoquinone derivatives with enzymes like VEGFR-2 and caspase-3, which are relevant in cancer research. researchgate.net In another study, docking simulations of dimeric naphthoquinones with the H5N1 neuraminidase enzyme revealed different binding modes. nih.gov Furthermore, 1,4-naphthoquinone-based glycoconjugates have been docked against the EGFR protein, which is overexpressed in certain cancer cells, with some compounds showing promising inhibitor potential. nih.gov The binding energies obtained from these simulations provide a measure of the affinity between the ligand and the protein. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. This technique has been used to study the behavior of 1,4-naphthoquinone scaffold-derived compounds in complex with their biological targets. nih.gov For example, MD simulations have been used to investigate the interaction between a 1,4-naphthoquinone derivative and the MMP9 protein, a target in acute myeloid leukemia research. nih.gov These simulations can reveal the stability of the ligand-protein complex and provide insights into the binding mechanism. nih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique used to establish a quantitative correlation between the biological activity of a set of compounds and their three-dimensional properties. For naphthoquinone derivatives, 3D-QSAR studies are pivotal in optimizing their structure to enhance therapeutic efficacy and in designing new, more potent agents.
Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. frontiersin.org These methods calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around a series of aligned molecules. The resulting data is then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS) regression.
For instance, a 3D-QSAR study on a series of 1,2-naphthoquinone (B1664529) derivatives as PTP 1B inhibitors demonstrated a satisfactory predictive ability, indicating that the spatial arrangement of shape and electrostatic potential could guide the development of more potent inhibitors. nih.gov Similarly, robust CoMFA and CoMSIA models have been developed for anthraquinone (B42736) derivatives, which share a quinone core structure, showing good predictive power and providing theoretical guidance for the rational design of new inhibitors. frontiersin.org
The primary outputs of these studies are 3D contour maps. These maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky, electron-donating group in a specific position would be favorable for activity, guiding synthetic chemists in the design of next-generation compounds.
Table 1: Key Descriptors in a 3D-QSAR Study of Naphthoquinone Analogs
| Descriptor Type | Field | Favorable Contribution | Unfavorable Contribution |
|---|---|---|---|
| CoMFA | Steric | Green Contours: Indicates regions where bulkier groups enhance activity. | Yellow Contours: Indicates regions where bulkier groups decrease activity. |
| Electrostatic | Blue Contours: Indicates regions where positive charges enhance activity. | Red Contours: Indicates regions where negative charges enhance activity. | |
| CoMSIA | Hydrophobic | Yellow Contours: Indicates regions where hydrophobic groups enhance activity. | White Contours: Indicates regions where hydrophilic groups enhance activity. |
| H-Bond Donor | Cyan Contours: Indicates regions where H-bond donors enhance activity. | Purple Contours: Indicates regions where H-bond donors decrease activity. | |
| H-Bond Acceptor | Magenta Contours: Indicates regions where H-bond acceptors enhance activity. | Orange Contours: Indicates regions where H-bond acceptors decrease activity. |
This table represents a generalized summary of how 3D-QSAR contour maps are interpreted. The specific colors and their meanings can vary between software packages, but the principles remain the same.
Computational Approaches for Mechanistic Elucidation of Biological Action
Computational methods are critical for elucidating the complex biological mechanisms of this compound and related compounds. These approaches provide a molecular-level understanding that complements experimental data.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For naphthoquinone derivatives, docking studies have been used to investigate their interactions with various protein targets, such as enzymes and receptors involved in cancer and microbial pathways. nih.govnih.gove-century.us These studies can identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the naphthoquinone scaffold, explaining the compound's inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method can assess the stability of the interactions predicted by molecular docking and reveal conformational changes in the protein or ligand upon binding. frontiersin.orgnih.gov For example, MD simulations can confirm that a naphthoquinone derivative remains stably bound in the active site of an enzyme, reinforcing its potential as an inhibitor. frontiersin.org
Density Functional Theory (DFT): DFT and other quantum chemical calculations are used to study the electronic properties of molecules. These methods can determine a compound's reactivity, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.gov This information is crucial for understanding the ability of naphthoquinones to participate in redox cycling—a key mechanism of their biological action involving the generation of reactive oxygen species (ROS). nih.gov The versatility of naphthoquinones is highlighted by their ability to interfere with the electron transport chain in both prokaryotic and eukaryotic cells. nih.gov
Table 2: Computationally Studied Mechanisms of Naphthoquinone Derivatives
| Mechanism | Computational Method | Key Findings |
|---|---|---|
| Enzyme Inhibition | Molecular Docking, MD Simulations | Identifies binding modes and key interacting residues in protein active sites (e.g., kinases, reductases). nih.gove-century.us |
| Redox Cycling & ROS Generation | Density Functional Theory (DFT) | Calculates electron affinity and redox potential, explaining the propensity to form semiquinones and superoxide (B77818) radicals. nih.gov |
| Induction of Apoptosis | Network Pharmacology, Molecular Docking | Identifies interactions with key proteins in apoptotic pathways (e.g., Bcl-2 family, caspases). nih.gov |
Theoretical Studies on DNA Interactions (Covalent and Non-Covalent)
DNA is a primary target for many anticancer agents, and computational studies have been instrumental in characterizing the interactions between naphthoquinones and nucleic acids. nih.gov These interactions can be broadly categorized as non-covalent and covalent.
Non-Covalent Interactions: Theoretical studies, often in conjunction with experimental techniques like spectroscopy, have shown that the planar aromatic structure of the naphthoquinone ring system allows it to intercalate between DNA base pairs. This non-covalent interaction involves π-π stacking forces. Molecular docking and MD simulations can model this intercalation, showing how the insertion of the molecule distorts the DNA double helix. Raman spectroscopy studies on the parent 1,4-naphthoquinone revealed a non-specific interaction that leads to a conformational transition of the DNA from its typical B-form to the A-form. nih.gov
Covalent Interactions: The 1,4-naphthoquinone core is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules. More significantly, the 2-chloromethyl group on this compound acts as an alkylating agent. Computational studies can model the reaction pathways for the formation of covalent bonds between the compound and nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940). nih.gov This alkylation results in the formation of DNA adducts, which are lesions that can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov
Hybrid molecules containing both the 1,4-naphthoquinone core and a 2-chloroethylthio moiety are designed to target DNA through the irreversible alkylation of guanine residues. nih.gov Computational analysis helps to understand how these covalent interactions structurally distort the DNA, which is a critical aspect of their cytotoxic mechanism. nih.gov
Table 3: Theoretical DNA Interaction Profile of Naphthoquinones
| Interaction Type | Mechanism | Computational Approach | Predicted Consequence |
|---|---|---|---|
| Non-Covalent | Intercalation between base pairs (π-π stacking). | Molecular Docking, MD Simulations | Distortion of DNA helix, potential interference with DNA-protein recognition. |
| Groove Binding | Molecular Docking | Minor perturbation of DNA structure. | |
| Covalent | Alkylation of nucleophilic sites (e.g., N7 of Guanine) by the chloromethyl group. | Quantum Mechanics (QM), QM/MM | Formation of DNA adducts, leading to strand breaks and inhibition of replication/transcription. nih.govnih.gov |
| Michael addition at the quinone ring. | Quantum Mechanics (QM) | Formation of covalent bonds with DNA bases. |
Advanced Analytical and Spectroscopic Methodologies in 2 Chloromethyl 1,4 Naphthoquinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Chloromethyl-1,4-naphthoquinone. ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2-Chloro-1,4-naphthoquinone (B24044), shows characteristic signals for the aromatic protons of the naphthoquinone core and the proton on the quinone ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as multiplets in the downfield region, between δ 7.75 and 8.21 ppm. A singlet for the proton at the C3 position is observed around δ 7.23 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 2-Chloro-1,4-naphthoquinone, the carbonyl carbons (C1 and C4) are highly deshielded and appear at approximately δ 182.8 and 178.1 ppm. The carbon atom attached to the chlorine (C2) and the other vinylic carbon (C3) resonate around δ 146.4 and 136.0 ppm, respectively. The remaining aromatic carbons appear in the range of δ 126.9 to 134.6 ppm. chemicalbook.com Quaternary carbons, those without any attached protons, generally show weaker signals in the ¹³C NMR spectrum. youtube.com
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. These techniques help establish connectivity between protons and carbons within the molecule. nih.gov
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, ESI-TOF-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its analogs.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of newly synthesized derivatives. nih.gov Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass analyzers (ESI-TOF-MS) are commonly employed for this purpose. scielo.br
Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. For the parent compound, 2-Chloro-1,4-naphthoquinone, the molecular ion peak is observed at an m/z of 192. nih.gov
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of naphthoquinone derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. scielo.br For 2-amino-1,4-naphthoquinone, these are observed in the region of 1650-1357 cm⁻¹. sphinxsai.com The C-Cl stretching vibration would also be present, typically in the fingerprint region of the spectrum. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. sphinxsai.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Studies on 1,4-naphthoquinone (B94277) have utilized Raman spectroscopy to investigate its interaction with DNA, showing changes in the vibrational modes of both the naphthoquinone and the DNA upon binding. nih.gov The technique is sensitive to the non-polar bonds and symmetric vibrations within the molecule.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Naphthoquinones |
| Aromatic C-H Stretch | > 3000 |
| Carbonyl (C=O) Stretch | 1650 - 1700 |
| C=C Stretch (aromatic and quinone) | 1560 - 1650 |
| C-Cl Stretch | 600 - 800 (Fingerprint Region) |
| Crystallographic Parameter | Value for 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.br |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 12.12 |
| b (Å) | 24.16 |
| c (Å) | 4.76 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1397.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Property Characterization
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The naphthoquinone core has a characteristic chromophore that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of the absorption bands are sensitive to the substituents on the naphthoquinone ring and the solvent used. This technique is useful for quantifying the concentration of the compound in solution and for studying its interactions with other molecules, such as DNA.
Chromatographic Separation and Purity Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to separate the compound from reaction byproducts and starting materials. Reversed-phase HPLC, often using a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is commonly employed. nih.gov The purity of the final product can be determined by analyzing the area of the peak corresponding to the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool for both separation and identification. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer, allowing for the confirmation of the molecular weight of the separated components.
Flow Cytometry for High-Throughput Cellular Assays (e.g., DNA fragmentation, ROS levels, mitochondrial potential)
Flow cytometry is a powerful technique used to analyze the effects of this compound and its derivatives on cells in a high-throughput manner.
DNA Fragmentation: A hallmark of apoptosis, or programmed cell death, is the fragmentation of DNA. nih.govnih.gov Flow cytometry, often using propidium (B1200493) iodide (PI) staining, can be used to quantify the percentage of cells with fragmented DNA (sub-G1 population) after treatment with the compound. researchgate.netmdpi.com
Reactive Oxygen Species (ROS) Levels: Many naphthoquinones are known to exert their biological effects by generating reactive oxygen species. nih.gov Flow cytometry, using fluorescent probes such as CM-H2DCFDA, can measure the intracellular levels of ROS in cells treated with this compound. researchgate.netnih.gov
Mitochondrial Membrane Potential: The disruption of the mitochondrial membrane potential (ΔΨm) is another key event in apoptosis. researchgate.netnih.gov Flow cytometry using dyes like JC-1 can assess changes in ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a low ΔΨm, it remains in its monomeric form and fluoresces green. researchgate.net This allows for the quantification of cells with depolarized mitochondria.
| Flow Cytometry Assay | Purpose | Common Fluorescent Probe |
| DNA Fragmentation | To quantify apoptotic cells. | Propidium Iodide (PI) |
| ROS Levels | To measure intracellular reactive oxygen species. | CM-H2DCFDA |
| Mitochondrial Potential | To assess mitochondrial depolarization. | JC-1 |
Electrochemical Methods (e.g., Cyclic Voltammetry for Redox Activity)
The electrochemical behavior of this compound is a critical aspect of its chemical reactivity, particularly its potential role in biological systems. The redox properties of naphthoquinones are central to their biological activity, which is often mediated through the generation of reactive oxygen species (ROS) and interactions with biomolecules. mdpi.com Cyclic voltammetry is a powerful technique used to study the redox processes of these compounds.
While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, the electrochemical behavior can be inferred from studies on closely related 1,4-naphthoquinone derivatives. The core 1,4-naphthoquinone structure typically undergoes a two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). This process generally occurs in two single-electron steps, with the formation of a semiquinone radical anion intermediate.
The nature and position of substituents on the naphthoquinone ring significantly influence the reduction potentials. For instance, electron-withdrawing groups, such as the chloromethyl group, are expected to make the reduction of the quinone system more favorable (occur at less negative potentials) compared to the unsubstituted 1,4-naphthoquinone. This is due to the inductive effect of the halogen and the electron-withdrawing nature of the chloromethyl moiety, which stabilizes the reduced species.
Studies on other halogenated 1,4-naphthoquinones, such as 2-bromo-1,4-naphthoquinone, show a single, one-electron reduction to form the semiquinone radical. rdmodernresearch.com In non-aqueous solvents, 1,4-naphthoquinone and its 2-bromo derivative undergo a reversible one-electron transfer. rdmodernresearch.com The redox process for this compound is anticipated to follow a similar pattern, characterized by the reversible formation of a semiquinone radical anion.
The interaction of naphthoquinone derivatives with biomolecules such as DNA can also be investigated using cyclic voltammetry. When a naphthoquinone derivative interacts with DNA, changes in the cyclic voltammogram, such as a decrease in the peak current and a shift in the peak potential, can be observed. mdpi.comnih.gov This indicates an interaction that can be either covalent or non-covalent, affecting the ease of reduction of the quinone. mdpi.com
Table 1: Representative Electrochemical Data for 1,4-Naphthoquinone Derivatives
| Compound | Solvent | Reduction Potential (Epc) vs. Ag/AgCl | Process | Reference |
| 1,4-Naphthoquinone | Dichloromethane | -1.428 V | One-electron reduction | rdmodernresearch.com |
| 2-Bromo-1,4-naphthoquinone | Dichloromethane | Not specified, but stated to undergo one-electron reduction | One-electron reduction | rdmodernresearch.com |
| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Dichloromethane | -1.204 V (first peak) | Two, one-electron reductions | rdmodernresearch.com |
This table presents data for related compounds to infer the potential electrochemical properties of this compound.
Biophysical Techniques for Biomolecular Interaction Studies (e.g., Thermal Denaturation)
The biological effects of this compound are predicated on its interactions with cellular macromolecules. Biophysical techniques are essential for characterizing these interactions, providing insights into binding mechanisms, affinity, and the structural consequences for both the small molecule and its biological target.
While specific thermal denaturation studies for this compound are not readily found in the literature, the principles of its interaction can be understood from studies on analogous 1,4-naphthoquinone derivatives. Thermal denaturation assays, often monitored by circular dichroism (CD) or fluorescence spectroscopy, can reveal if a small molecule binds to and stabilizes or destabilizes a protein. An increase in the melting temperature (Tm) of a protein upon ligand binding is indicative of a stabilizing interaction.
For example, the interaction of various 1,4-naphthoquinone derivatives with proteins like human serum albumin (HSA) and enzymes has been explored using a suite of biophysical methods. nih.gov These studies often reveal that naphthoquinones can bind to proteins, inducing conformational changes. nih.govnih.gov Fluorescence quenching experiments, for instance, can determine binding constants and suggest the mode of interaction (static or dynamic). nih.govnih.gov
The interaction of 1,4-naphthoquinone derivatives is not limited to proteins. Due to their planar aromatic structure, they are known to interact with DNA. mdpi.com This interaction can occur through intercalation between the base pairs or through covalent bonding, leading to alterations in the DNA structure and function. mdpi.com Such interactions can be monitored by techniques like UV-Visible spectroscopy, fluorescence, and circular dichroism, which can detect changes in the DNA conformation upon binding of the naphthoquinone derivative.
Given the reactive nature of the chloromethyl group, it is plausible that this compound can act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins (such as cysteine or histidine) and on DNA bases. This covalent modification would lead to irreversible changes in the structure and function of these biomolecules.
Table 2: Biophysical Interaction Data for Representative 1,4-Naphthoquinone Derivatives
| Naphthoquinone Derivative | Biomolecule | Technique | Observation | Inferred Interaction | Reference |
| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA) | Fluorescence Spectroscopy, Circular Dichroism (CD) | Fluorescence quenching, changes in CD spectra | Binding to HSA, inducing conformational changes | nih.gov |
| 1,4-Naphthoquinone | McFabD and McFabZ enzymes | Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC) | Fluorescence quenching, heat changes upon binding | Direct binding to enzymes, inducing conformational changes | nih.govum.es |
| 2-arylpiperidinyl-1,4-naphthoquinone derivatives | dsDNA | Cyclic Voltammetry | Decrease in redox current upon addition of DNA | Interaction with DNA | mdpi.comnih.gov |
This table provides examples of biophysical studies on related naphthoquinones to illustrate the methods used and the types of interactions observed, which may be relevant for this compound.
Biosynthesis and Metabolic Pathways of Naphthoquinones Relevant to 2 Chloromethyl 1,4 Naphthoquinone
Endogenous Biosynthetic Routes to Naphthoquinone Cores in Natural Systems (e.g., o-Succinylbenzoate Pathway, Polyketide Pathways)
Nature employs several elegant and efficient pathways to construct the 1,4-naphthoquinone (B94277) core. The most prominent of these in plants and bacteria are the o-succinylbenzoate (OSB) pathway and the acetate-polymalonate (polyketide) pathway. nih.gov
The o-Succinylbenzoate (OSB) Pathway
The OSB pathway is the primary route for the biosynthesis of phylloquinone (vitamin K1) in plants and menaquinone (vitamin K2) in most bacteria. nih.govwikipedia.org It begins with chorismate, a key intermediate from the shikimate pathway. A core set of seven reactions converts chorismate into 1,4-dihydroxy-2-naphthoate (DHNA), which serves as the precursor to the 1,4-naphthalenoid ring. nih.gov In some bacteria, such as Mycobacterium phlei, the conversion of o-succinylbenzoate to DHNA is a critical step catalyzed by naphthoate synthetase. capes.gov.br The OSB pathway is also responsible for producing specialized naphthoquinones like lawsone and juglone (B1673114) in certain plants. nih.gov The conversion of DHNA to the final naphthoquinone can involve decarboxylation and hydroxylation steps. nih.gov
The key enzymatic steps in the OSB pathway are initiated by the isomerization of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase. nih.gov In E. coli, the enzyme o-succinylbenzoate synthase (OSBS) catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form o-succinylbenzoate (OSB), a crucial step in the pathway leading to menaquinone. wikipedia.orgebi.ac.uk MenE, or o-succinylbenzoate-CoA synthetase, then activates OSB for subsequent ring closure, highlighting its importance as a potential antibacterial target. nih.gov
The Polyketide Pathway
Also known as the acetate-polymalonate pathway, this route is responsible for a wide array of natural products, including many naphthoquinones. nih.govresearchgate.net This pathway utilizes coenzyme A (CoA)-linked starter units, typically acetyl-CoA, and extender units, mainly malonyl-CoA. frontiersin.org These building blocks are condensed in a series of reactions catalyzed by polyketide synthases (PKSs) to form a polyketide chain, which then undergoes cyclization and aromatization to yield the naphthoquinone scaffold. researchgate.netfrontiersin.org
In plants, Type III PKSs are responsible for these reactions, catalyzing C-C bond formation through a sequence of decarboxylation, condensation, and cyclization events within a single active site. nih.gov This pathway is notably used for the production of plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) and 7-methyljuglone. nih.gov The involvement of PKSs has been confirmed through stable-isotope feeding experiments and the isolation of cDNAs encoding these enzymes from various plants. nih.gov
| Pathway | Primary Precursors | Key Intermediates | Key Enzymes | Example Products |
|---|---|---|---|---|
| o-Succinylbenzoate (OSB) Pathway | Chorismate, α-ketoglutarate | Isochorismate, o-Succinylbenzoate (OSB), 1,4-dihydroxy-2-naphthoate (DHNA) | Isochorismate synthase (ICS), o-Succinylbenzoate synthase (OSBS), Naphthoate synthetase | Phylloquinone (Vitamin K1), Menaquinone (Vitamin K2), Lawsone, Juglone |
| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Polyketide chain | Polyketide Synthases (PKSs) | Plumbagin, Droserone, 7-Methyljuglone |
Microbial Chassis Cell Engineering for Biosynthesis of Naphthoquinone Derivatives
The advent of synthetic biology has enabled the engineering of microbial "chassis" cells, such as Escherichia coli and Saccharomyces cerevisiae, for the heterologous production of valuable natural products, including naphthoquinones. frontiersin.orgnih.gov This approach offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.
Engineering these microorganisms typically involves the reconstruction of biosynthetic pathways by introducing genes from other organisms. sciepublish.com For polyketide-based naphthoquinones, this includes expressing plant-derived Type III PKSs in the microbial host. frontiersin.org A significant challenge in this process is ensuring an adequate supply of the necessary precursors, particularly malonyl-CoA. frontiersin.orgsciepublish.com Various strategies have been developed to boost the intracellular concentration of malonyl-CoA, such as the heterologous expression of acetyl-CoA carboxylase (ACC) enzymes, which are less susceptible to feedback inhibition by native cellular components. frontiersin.org
Furthermore, microbial chassis can be used for the biotransformation of simple naphthoquinones into more complex derivatives. nih.gov When 1,4-naphthoquinone or juglone is introduced into cultures of S. cerevisiae or E. coli, the cells' native enzymatic machinery can modify the parent compound, leading to a variety of derivatives, including novel compounds not found in nature. nih.gov These modifications can include the addition of amino acid residues to the naphthoquinone ring, demonstrating the catalytic potential of these microbial factories for expanding the chemical diversity of naphthoquinones. nih.gov
Cellular Metabolic Transformations and Bioreduction Pathways of Naphthoquinone Derivatives
Once inside a cell, naphthoquinone derivatives are subject to a range of metabolic transformations, central to which is their ability to undergo redox cycling. The quinone moiety can be reduced to a semiquinone radical anion or a hydroquinone (B1673460) by cellular reductases, such as NADPH-cytochrome P450 reductase. researchgate.net This reduction is a key aspect of the biological activity of many quinones.
This process can lead to the generation of reactive oxygen species (ROS). researchgate.netnih.gov The reduced hydroquinone can be re-oxidized back to the quinone by molecular oxygen, producing superoxide (B77818) radicals in the process. This cycle can repeat, leading to a significant accumulation of ROS and inducing a state of oxidative stress within the cell. researchgate.net This redox cycling is a primary mechanism behind the observed biological effects of many naphthoquinones. nih.gov
Beyond redox cycling, naphthoquinones are electrophilic molecules that can react with cellular nucleophiles. The carbon atoms of the quinone ring are susceptible to Michael-type addition reactions. nih.gov This reactivity allows them to form covalent adducts with biological macromolecules, including proteins and DNA, which can disrupt their normal function. researchgate.net For instance, some novel 2-amino-1,4-naphthoquinone derivatives have been shown to induce autophagy, a cellular metabolic regulation mechanism, and interact with key proteins like the Epidermal Growth Factor Receptor (EGFR). nih.gov
The photoreduction of naphthoquinones, including vitamin K3 (menadione), can also occur in the presence of photosensitizers and an electron donor, leading to the formation of the corresponding hydroquinone. mdpi.com This process, followed by re-oxidation, can also contribute to the production of hydrogen peroxide. mdpi.com
Role of Enzyme Systems in Naphthoquinone Metabolism (e.g., Glutathione (B108866) S-transferases)
Cells possess specific enzymatic systems to metabolize and detoxify electrophilic compounds like naphthoquinones. A primary system involved in this process is the glutathione S-transferase (GST) enzyme family. nih.govresearchgate.net GSTs are phase II detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates. youtube.com
This conjugation reaction makes the xenobiotic compound more water-soluble, facilitating its excretion from the cell. youtube.com In the context of naphthoquinones, the sulfhydryl group of glutathione attacks an electrophilic carbon on the naphthoquinone ring, forming a stable GSH-conjugate. nih.gov This process effectively neutralizes the reactive electrophile, preventing it from damaging cellular components.
The rate of glutathione conjugation can be influenced by the specific structure of the naphthoquinone derivative. Studies on 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives have shown that steric hindrance plays a significant role. nih.gov For example, substituents at the 2-position of the naphthoquinone ring can sterically hinder the approach of glutathione, slowing the rate of conjugation compared to derivatives substituted at the 6-position. nih.gov However, cellular fractions like the liver S-9 fraction contain systems that can effectively catalyze the conjugation even for sterically hindered isomers, suggesting a complex and efficient detoxification machinery. nih.gov
| Metabolic Process | Description | Key Enzymes/Factors | Outcome |
|---|---|---|---|
| Redox Cycling | One- or two-electron reduction of the quinone to a semiquinone or hydroquinone, followed by re-oxidation. | NADPH-cytochrome P450 reductase, Other flavoprotein reductases | Generation of Reactive Oxygen Species (ROS), Oxidative Stress |
| Glutathione Conjugation | Covalent attachment of glutathione to the electrophilic naphthoquinone ring. | Glutathione S-Transferases (GSTs) | Detoxification, Increased water solubility, Facilitated excretion |
| Bioreduction | Enzymatic reduction of the quinone to a hydroquinone. | Cellular reductases | Formation of the hydroquinone species, which can be more reactive or prone to further conjugation. |
| Photoreduction | Reduction of the quinone moiety mediated by light and a photosensitizer. | Photosensitizers (e.g., Methylene Blue), Electron Donors | Formation of hydroquinones, potential for H₂O₂ production upon re-oxidation. mdpi.com |
Emerging Research Applications and Future Directions for 2 Chloromethyl 1,4 Naphthoquinone
Development of Novel Therapeutic Candidates in Preclinical Models
The 1,4-naphthoquinone (B94277) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and clinically used drugs. mdpi.com The reactivity of the chloromethyl group on the 2-position of the naphthoquinone ring makes 2-Chloromethyl-1,4-naphthoquinone a particularly interesting candidate for the development of novel therapeutics through targeted modifications.
Anticancer Lead Optimization and Drug Resistance Reversal
The 1,4-naphthoquinone core is present in several anticancer drugs, and its derivatives are known to induce cytotoxicity through mechanisms like the generation of reactive oxygen species (ROS), DNA damage, and inhibition of key enzymes like topoisomerase. mdpi.commdpi.com The development of new anticancer agents often involves the optimization of a lead compound to enhance efficacy and overcome drug resistance.
Research into derivatives has shown that strategic modifications to the 1,4-naphthoquinone structure can significantly improve anticancer properties. For instance, the synthesis of hybrid molecules combining the 1,4-naphthoquinone pharmacophore with a 2-chloroethylthio group—a moiety related to the chloromethyl group—has yielded compounds with potent activity against prostate cancer cells, including those with resistance to standard therapies. mdpi.com These hybrid molecules were found to target mitochondria, induce cytotoxic ROS, and cause DNA damage, leading to apoptosis. mdpi.com Furthermore, these derivatives demonstrated the ability to resensitize drug-resistant cancer cells to existing treatments, such as the antiandrogen enzalutamide (B1683756), by down-regulating the expression of resistance-associated proteins like AR-V7. mdpi.com
This strategy of combining pharmacophores highlights a key direction for this compound. Its reactive chlorine atom serves as a handle for introducing other functional groups, allowing for the creation of a library of new derivatives. These derivatives can then be screened to identify candidates with enhanced potency and the ability to circumvent common mechanisms of drug resistance in cancer cells.
| Derivative Class | Cancer Model | Observed Effect | Reference |
|---|---|---|---|
| (2-Chloroethylthio)-1,4-naphthoquinones | Castration-Resistant Prostate Cancer (PCa) Cell Lines | High activity at nanomolar concentrations; induction of ROS and DNA damage; resensitized cells to enzalutamide. | mdpi.com |
| 2,3-Disubstituted-1,4-naphthoquinones with salicylic (B10762653) acid | Breast Human Adenocarcinoma (MDA-MB-231) | Inhibitory effect on cell viability at low concentrations. | nih.gov |
| Phenylaminosulfanyl-1,4-naphthoquinone derivatives | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) Cancer Cells | Potent cytotoxic activity; induction of apoptosis and cell cycle arrest at the G1 phase. | nih.gov |
Development of Antimicrobial and Antiviral Agents
Naphthoquinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.gov The mechanism often involves the generation of oxidative stress within the microbial cells. nih.gov The versatility of the 1,4-naphthoquinone scaffold allows for the synthesis of a wide array of derivatives with potential antimicrobial properties.
Studies have shown that derivatives synthesized from precursors like 2,3-dichloro-1,4-naphthoquinone exhibit significant antibacterial activity. nih.gov For example, a series of 1,4-naphthoquinone derivatives were synthesized and evaluated for their antibacterial and antiviral activities, with several compounds showing marked in vitro antibacterial effects. nih.gov Specifically, derivatives of 2-chloromethyl-4-methyl-quinazoline have been synthesized and shown to possess favorable antimicrobial activity. researchgate.net
In the antiviral domain, naphthoquinone derivatives have been identified as having inhibitory activity against various viruses. mdpi.com For instance, certain derivatives showed an inhibitory effect against poliovirus type 2 by targeting the RNA-dependent RNA polymerase. nih.gov Other research has focused on encapsulating aminomethylnaphthoquinone derivatives, synthesized from lawsone (2-hydroxy-1,4-naphthoquinone), into liposomes to control Herpes Simplex Virus-1 (HSV-1) replication. mdpi.com The ability to synthesize diverse structures from a common precursor like this compound is crucial for discovering new agents to combat drug-resistant microbes and emerging viral threats.
| Derivative Class | Target | Key Finding | Reference |
|---|---|---|---|
| Various 1,4-naphthoquinone derivatives | Gram-positive and Gram-negative bacteria | Many derivatives showed good antibacterial activity, particularly against Staphylococcus aureus. | nih.gov |
| Synthesized 1,4-naphthoquinone derivatives | Poliovirus type 2 | Compounds 4c and 7a showed an inhibitory effect against the virus. | nih.gov |
| 2-Aminomethyl-3-hydroxy-1,4-naphthoquinones | Herpes Simplex Virus-1 (HSV-1) | Liposome-encapsulated derivatives controlled early and late phases of viral replication. | mdpi.com |
| Halogen-substituted 1,4-naphthoquinones | Candida albicans and other fungi | Derivatives with a chlorine atom at the 3-position showed potent antifungal activity. | sciforum.net |
Exploration of Neuroprotective Compound Development
Neurodegenerative diseases like Parkinson's disease are characterized by the progressive loss of neurons, often linked to oxidative stress and inflammation. nih.govnih.gov Compounds with antioxidant and anti-inflammatory properties are therefore of great interest for developing neuroprotective therapies. Natural and synthetic 1,4-naphthoquinones have been investigated for their potential in this area. nih.govnih.gov
Screening of 1,4-naphthoquinone libraries has identified compounds that can protect neuronal cells from toxins used to model Parkinson's disease, such as paraquat (B189505) and 6-hydroxydopamine. nih.gov The protective effects are associated with the suppression of oxidative stress by reducing ROS and nitric oxide formation, as well as normalizing mitochondrial function. nih.govdntb.gov.ua The neuroprotective activity of these compounds often correlates with their physicochemical properties, such as hydrophobicity and charge, which can be fine-tuned through chemical synthesis. nih.gov
Given that this compound can serve as a precursor to a wide range of derivatives, it represents a promising starting point for creating novel compounds aimed at neuroprotection. By modifying the structure, researchers can optimize for properties that enhance blood-brain barrier penetration and specific interactions with targets involved in neurodegenerative pathways.
Design of Anti-parasitic Agents (e.g., Anti-Trypanosoma cruzi)
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health issue, and current treatments have limitations, necessitating the search for new drugs. mdpi.comresearchgate.net Naphthoquinones have emerged as a promising class of compounds for this purpose. nih.govsigmaaldrich.cn
Research has focused on designing and synthesizing 1,4-naphthoquinone derivatives to optimize their activity against T. cruzi. In one study, a library of derivatives was designed based on a hit compound, 2-hydroxy-3-phenylsulfanylmethyl- nih.govmdpi.com-naphthoquinone. mdpi.com The study highlighted the importance of a chlorine atom in the structure for trypanocidal activity. mdpi.com Although the specific derivatives tested in vivo did not succeed in reducing the parasite burden in a murine model, the study provided valuable structure-activity relationship (SAR) data for future design. mdpi.com Another study showed that a series of 2-hydroxy-3-phenylsulfanylmethyl- nih.govmdpi.com-naphthoquinones were effective against different strains of T. cruzi, with the most promising compound inducing oxidative stress in the parasite. nih.gov
These findings underscore the potential of this compound as a key building block. Its reactive nature allows for the introduction of various side chains, including those containing sulfur and other atoms, which could lead to the development of more potent and selective anti-trypanosomal agents.
Applications in Chemical Synthesis as Reactive Intermediates and Precursors
Beyond its direct biological potential, this compound is a valuable reactive intermediate in organic synthesis. medchemexpress.commedchemexpress.com Its utility stems from the presence of a chlorine atom, which is a good leaving group, attached to a methyl group on the electrophilic quinone ring. This structure allows for a variety of nucleophilic substitution reactions, making it a versatile precursor for more complex molecules. nih.govnih.gov
For example, 2-chloro-1,4-naphthoquinone (B24044) can be synthesized from lawsone (2-hydroxy-1,4-naphthoquinone) by reacting it with thionyl chloride. chemicalbook.com This intermediate can then be used to synthesize a wide range of derivatives. The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to introduce new functional groups and build molecular diversity. This is a common strategy for creating libraries of compounds for drug discovery, as seen in the synthesis of various biologically active anilino-naphthoquinone derivatives. nih.govscielo.br The synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives for antimicrobial screening further illustrates the role of such chlorinated intermediates in medicinal chemistry. researchgate.net
Integration into Advanced Materials Science and Bioenergetic Systems (e.g., Photosystem I)
The applications of 1,4-naphthoquinones are not limited to medicine. Their inherent redox properties—the ability to accept and donate electrons—make them suitable for applications in materials science and bioenergetics. The naphthoquinone moiety is structurally related to menaquinone and phylloquinone, which are essential electron carriers in bacterial respiratory chains and plant Photosystem I, respectively.
While direct integration of this compound into these systems is not yet established, the functionalization of the naphthoquinone core is a promising strategy for creating new materials. For example, lawsone (2-hydroxy-1,4-naphthoquinone) has been used as a colorimetric and electrochemical sensor for detecting anions like cyanide and acetate. nasa.gov This application relies on the ability of the hydroxyl group and the conjugated ketone system to interact with anions, causing a detectable color change. nasa.gov This demonstrates the potential of functionalized naphthoquinones to act as responsive materials.
The reactive chloromethyl group of this compound could be used to covalently attach the naphthoquinone unit to polymers, surfaces, or other macromolecules. This could lead to the development of new redox-active materials, electrochemical sensors, or probes for studying biological electron transport chains.
Synergistic Therapeutic Combinations and Multi-Targeting Strategies
The efficacy of this compound and its derivatives is significantly amplified when used in combination with other therapeutic agents, a strategy that can also help to overcome drug resistance. Research has demonstrated promising synergistic effects in preclinical cancer models, particularly in prostate cancer.
One notable area of investigation is the combination of (2-chloroethylthio)-1,4-naphthoquinone derivatives with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib. This combination has shown synergistic activity in prostate cancer cells. nih.govbenthamscience.com The rationale behind this synergy lies in the multi-pronged assault on cancer cells. The naphthoquinone derivative induces reactive oxygen species (ROS) and causes DNA damage, while the PARP inhibitor hampers the cancer cells' ability to repair this damage, leading to enhanced cell death.
Furthermore, these naphthoquinone derivatives have been shown to resensitize androgen receptor (AR-V7)-expressing prostate cancer cells to antiandrogen therapies like enzalutamide. nih.govbenthamscience.com This is particularly significant as the development of resistance to antiandrogen treatments is a major clinical challenge. The combination of a (2-chloroethylthio)-1,4-naphthoquinone derivative with enzalutamide and an AKT inhibitor has also demonstrated increased cytotoxic activity, highlighting a promising triple-combination strategy. nih.gov
A key multi-targeting strategy involves the creation of hybrid molecules that incorporate the 1,4-naphthoquinone core with another pharmacophore. For instance, hybrid molecules containing both the 1,4-naphthoquinone moiety and a 2-chloroethylthio group, which acts as a DNA alkylating agent, have been synthesized. nih.gov This approach aims to create a single molecule with dual mechanisms of action: ROS induction and direct DNA alkylation, thereby enhancing its anticancer potential. nih.govnih.gov
Another innovative multi-targeting approach focuses on the cancer antioxidant network. This strategy involves designing molecules that can simultaneously induce oxidative stress and inhibit key antioxidant enzymes. For example, a gold(I) N-heterocyclic carbene complex fused with a 1,4-naphthoquinone has been developed to both accentuate exogenous ROS production and irreversibly inhibit thioredoxin reductase (TrxR), a crucial component of the cellular antioxidant defense system. numberanalytics.commdpi.comnih.gov
However, not all combinations are beneficial. Mild antagonism has been observed when (2-chloroethylthio)-1,4-naphthoquinone derivatives are combined with platinum- or taxane-based chemotherapy. nih.govbenthamscience.com This is thought to be related to the treatment-induced activation of pro-survival signaling pathways involving p38, JNK1/2, ERK1/2, MEK1/2, and AKT. nih.gov
Table 1: Synergistic Combinations and Multi-Targeting Strategies for this compound Derivatives
| Combination/Strategy | Rationale | Observed Effect | Reference |
| Synergistic Combinations | |||
| with PARP Inhibitors (e.g., Olaparib) | Induction of DNA damage by naphthoquinone and inhibition of DNA repair by PARP inhibitor. | Synergistic cytotoxicity in prostate cancer cells. | nih.govbenthamscience.com |
| with Antiandrogens (e.g., Enzalutamide) | Resensitization of resistant cancer cells to antiandrogen therapy. | Overcomes resistance in AR-V7-expressing prostate cancer cells. | nih.govbenthamscience.com |
| with AKT Inhibitors and Enzalutamide | Triple-pronged attack on cancer cell survival and signaling pathways. | Increased cytotoxic activity in prostate cancer cells. | nih.gov |
| Multi-Targeting Strategies | |||
| Hybrid Molecules (Naphthoquinone-DNA alkylator) | A single molecule with dual mechanisms of ROS induction and DNA alkylation. | Enhanced anticancer potential. | nih.govnih.gov |
| Dual Targeting of Antioxidant Network (Naphthoquinone-TrxR inhibitor) | Simultaneous ROS generation and inhibition of a key antioxidant enzyme. | Perturbs antioxidant homeostasis and enhances cancer cell death. | numberanalytics.commdpi.comnih.gov |
| Antagonistic Combinations | |||
| with Platinum- or Taxane-based Chemotherapy | Treatment-induced activation of pro-survival signaling pathways. | Mild antagonism. | nih.govbenthamscience.com |
Future Directions in Overcoming Biological Barriers to Efficacy
Despite the promising anticancer activity of this compound and its derivatives, their clinical translation is hampered by several biological barriers, primarily poor solubility and potential toxicity. nih.gov Future research is focused on developing innovative strategies to overcome these limitations and enhance the therapeutic efficacy of these compounds.
A major hurdle for many naphthoquinones is their low solubility in aqueous environments, which limits their bioavailability. nih.gov To address this, researchers are exploring various formulation strategies, including the use of controlled-release systems. nih.govbenthamscience.com These systems, such as nanoparticles and liposomes, can encapsulate the hydrophobic drug molecules, improving their solubility and enabling targeted delivery to tumor tissues, thereby reducing systemic toxicity.
Chemical modification of the naphthoquinone scaffold is another key strategy to improve its pharmacological profile. numberanalytics.com By introducing specific functional groups, it is possible to enhance solubility and modulate the compound's activity. For instance, the synthesis of derivatives with modified side chains is being actively pursued to optimize both potency and bioavailability. nih.gov
The development of hybrid molecules and antibody-drug conjugates (ADCs) represents a sophisticated approach to targeted delivery. mdpi.com By conjugating the naphthoquinone to a molecule that specifically targets cancer cells, such as an antibody that recognizes a tumor-specific antigen, the drug can be delivered directly to the site of action, minimizing off-target effects. mdpi.com
Understanding and overcoming mechanisms of drug resistance is another critical area of future research. While some naphthoquinone derivatives have shown efficacy in overcoming resistance to existing therapies, the potential for cancer cells to develop resistance to these new agents must be anticipated. nih.govbenthamscience.com Research into the molecular mechanisms underlying potential resistance to this compound will be crucial for designing next-generation compounds and combination therapies that can pre-emptively address this challenge.
Addressing Knowledge Gaps in Naphthoquinone Metabolism and Activity
A thorough understanding of the metabolism and mechanism of action of this compound is essential for its development as a therapeutic agent. While the redox-cycling capability of the 1,4-naphthoquinone core is known to be a key driver of its biological activity, significant knowledge gaps remain.
The primary mechanism of action for many naphthoquinones involves the generation of reactive oxygen species (ROS) through redox cycling. mdpi.comnih.gov In the cellular environment, the quinone moiety can be reduced to a semiquinone or a hydroquinone (B1673460). nih.gov These reduced species can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS, leading to oxidative stress, DNA damage, and ultimately, apoptosis. mdpi.comnih.gov This process is mediated by enzymes such as cytochrome P450 reductase and NAD(P)H: quinone oxidoreductase-1 (NQO-1). nih.gov
However, the precise metabolic pathways of this compound and the specific enzymes involved in its activation and detoxification are not yet fully elucidated. A significant knowledge gap exists in understanding how the 2-chloromethyl substituent influences the compound's redox potential and its interaction with metabolic enzymes.
Furthermore, while ROS-induced apoptosis is a major mechanism, other cellular targets and pathways are likely involved. Naphthoquinones have been shown to interact with a variety of cellular macromolecules and interfere with key signaling pathways, including the MAPK, Akt, and STAT3 pathways. nih.govnih.gov Identifying the full spectrum of molecular targets for this compound is an active area of research.
Insights into potential resistance mechanisms may be gleaned from studies on how plants that naturally produce naphthoquinones tolerate their own allelopathic effects. nih.gov These plants employ detoxification strategies involving enzymes like cytochrome P450s, which could be analogous to mechanisms of drug resistance in cancer cells. nih.gov Investigating these parallels could provide valuable information for overcoming resistance to naphthoquinone-based therapies.
Advancements in Methodological Approaches for Comprehensive Characterization
The comprehensive characterization of this compound and its derivatives relies on a suite of advanced methodological approaches to elucidate their synthesis, structure, biological activity, and molecular interactions.
The synthesis of novel derivatives often involves multi-step chemical reactions, including nucleophilic substitution and Michael addition, which can be optimized using techniques like microwave-assisted synthesis to improve yields and reduce reaction times. mdpi.com The structural confirmation of these new compounds is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govrsc.org For crystalline compounds, single crystal X-ray diffraction provides definitive structural information. rsc.org
To understand the biological activity and mechanism of action, a variety of in vitro and in silico methods are employed. Cell-based assays are used to determine the cytotoxic effects of the compounds on cancer cell lines and to study their impact on cellular processes like apoptosis and the cell cycle, often using techniques like flow cytometry. mdpi.com
Computational methods play an increasingly important role in the characterization of these compounds. Molecular docking and molecular dynamics simulations are used to predict and analyze the binding interactions between the naphthoquinone derivatives and their potential protein targets. mdpi.comfrontiersin.org These in silico approaches provide valuable insights into the structure-activity relationships and can guide the design of more potent and selective inhibitors.
To gain a more holistic understanding of the cellular response to this compound, researchers are turning to "omics" technologies. Transcriptomics can reveal changes in gene expression patterns induced by the compound, while metabolomics can identify alterations in cellular metabolic pathways. mdpi.com Integrating these datasets provides a comprehensive view of the molecular shifts that occur within the cell upon treatment.
Table 2: Methodological Approaches for Characterizing this compound
| Methodology | Application | Insights Gained | Reference |
| Synthesis & Structural Elucidation | |||
| Microwave-Assisted Synthesis | Optimization of chemical reactions. | Increased reaction efficiency and yields. | mdpi.com |
| NMR Spectroscopy | Determination of molecular structure. | Confirmation of the chemical structure of synthesized compounds. | nih.govrsc.org |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Confirmation of molecular identity. | nih.govrsc.org |
| Single Crystal X-ray Diffraction | Determination of the three-dimensional atomic structure of crystalline compounds. | Definitive structural confirmation and stereochemistry. | rsc.org |
| Biological & Mechanistic Studies | |||
| Cell-Based Assays (e.g., Flow Cytometry) | Evaluation of cytotoxicity, apoptosis, and cell cycle arrest. | Understanding of the compound's effect on cellular processes. | mdpi.com |
| Molecular Docking & Dynamics Simulations | Prediction and analysis of ligand-protein interactions. | Identification of potential binding sites and modes of action. | mdpi.comfrontiersin.org |
| Transcriptomics | Analysis of global gene expression changes. | Identification of cellular pathways affected by the compound. | mdpi.com |
| Metabolomics | Analysis of changes in the cellular metabolome. | Understanding of the compound's impact on metabolic pathways. | mdpi.com |
Q & A
Q. What are the common synthetic routes for 2-Chloromethyl-1,4-naphthoquinone, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic substitution reactions using 2-hydroxy-1,4-naphthoquinone (lawsone) as a precursor. For example, chlorination can be achieved by reacting lawsone with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions in anhydrous solvents like dichloromethane . Metal-catalyzed reactions (e.g., Cu or Pd catalysts) may enhance regioselectivity and reduce side products . One-pot multicomponent reactions (MCRs) are also effective, combining halogenation with other functionalizations (e.g., allylation or acetoxylation) to streamline synthesis . Key factors affecting yield include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The chloromethyl group typically shows a singlet at ~4.5 ppm (¹H) and a carbon signal at ~40–45 ppm (¹³C) .
- LC-MS : High-resolution LC-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 223.0 for C₁₁H₇ClO₂) and fragmentation patterns to verify purity .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves crystal structure and intramolecular interactions, such as halogen bonding .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in substitution reactions involving this compound?
Methodological Answer: Regioselectivity is influenced by:
- Catalyst Design : Bifunctional catalysts (e.g., chiral bis-squaramides) improve stereochemical control in asymmetric syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the chloromethyl position .
- Computational Modeling : DFT calculations predict reactive sites and transition-state energies, guiding experimental design . For example, electron-withdrawing groups at the quinone backbone direct nucleophilic attacks to specific positions .
Q. What strategies address conflicting bioactivity data in this compound studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) to minimize variability .
- Mechanistic Studies : Use redox cycling assays (e.g., cytochrome c reduction) to differentiate between direct cytotoxicity and ROS-mediated effects .
- Data Normalization : Compare IC₅₀ values against reference compounds (e.g., doxorubicin) to contextualize potency .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Systematic Substitution : Synthesize derivatives with modifications at the chloromethyl group (e.g., alkylation, aryl substitution) and quinone backbone (e.g., hydroxylation, methylation) .
- Biological Profiling : Test derivatives against diverse cell lines (e.g., MRSA, HeLa) to correlate substituents with activity .
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., topoisomerase II) .
Q. What analytical methods resolve stability and degradation issues in this compound formulations?
Methodological Answer:
- HPLC-PDA : Monitors degradation products under stress conditions (e.g., heat, light) .
- Mass Spectrometry : Identifies hydrolyzed or oxidized byproducts (e.g., loss of Cl⁻ or formation of quinone methides) .
- Kinetic Studies : Conduct Arrhenius plots to predict shelf-life at varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
